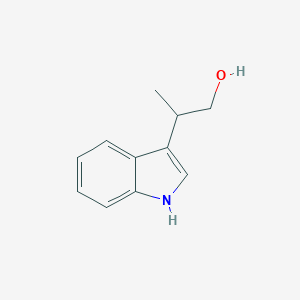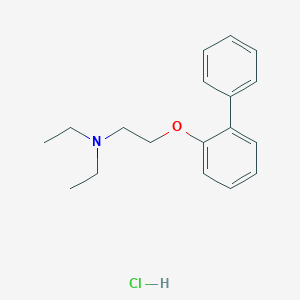
(R)-piperazine-2-carboxamide
概述
描述
®-piperazine-2-carboxamide is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that gives it unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-piperazine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-piperazine, which can be obtained through the resolution of racemic piperazine using chiral acids or by asymmetric synthesis.
Carboxylation: The ®-piperazine is then reacted with a carboxylating agent such as carbon dioxide or phosgene under controlled conditions to introduce the carboxamide group.
Purification: The resulting ®-piperazine-2-carboxamide is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-piperazine-2-carboxamide may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the selectivity and efficiency of the synthesis.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize production.
化学反应分析
Types of Reactions
®-piperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Production of primary or secondary amines.
Substitution: Generation of N-substituted piperazine derivatives.
科学研究应用
®-piperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of ®-piperazine-2-carboxamide involves its interaction with specific molecular targets:
Binding: It binds to receptors or enzymes, altering their activity and leading to a biological response.
Pathways: It may modulate signaling pathways, influencing cellular processes such as neurotransmission, metabolism, or immune response.
Effects: The compound’s effects are mediated through its ability to interact with and modify the function of target proteins or nucleic acids.
相似化合物的比较
Similar Compounds
(S)-piperazine-2-carboxamide: The enantiomer of ®-piperazine-2-carboxamide with different spatial arrangement and potentially different biological activity.
N-methylpiperazine: A derivative with a methyl group attached to the nitrogen atom, used in various chemical syntheses.
Piperazine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
®-piperazine-2-carboxamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors or enzymes makes it valuable in the development of enantioselective drugs and catalysts.
属性
IUPAC Name |
(2R)-piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCUMKDWMEGMK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426497 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138681-31-9 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the R-amidase enzyme from Pseudomonas sp. MCI3434 in terms of its substrate specificity?
A1: The R-amidase enzyme from Pseudomonas sp. MCI3434 exhibits remarkable R-stereoselectivity when acting on (R,S)-piperazine-2-tert-butylcarboxamide. [] This means it specifically hydrolyzes the carboxamide bond in the (R)-enantiomer to yield (R)-piperazine-2-carboxylic acid, leaving the (S)-enantiomer untouched. [] This high level of stereoselectivity makes it a valuable tool for producing enantiomerically pure compounds. Additionally, the enzyme displays activity towards carboxamide compounds where the amino or imino group is attached to the beta or gamma carbon, such as β-alaninamide and (R)-piperidine-3-carboxamide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]](/img/structure/B154690.png)


![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)






![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

